molecular formula C10H12F2N2 B14866533 4-(3,4-Difluorophenyl)pyrrolidin-3-amine

4-(3,4-Difluorophenyl)pyrrolidin-3-amine

Cat. No.: B14866533
M. Wt: 198.21 g/mol
InChI Key: MNHGOSBXFWTLKG-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)pyrrolidin-3-amine is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a 3,4-difluorophenyl group at the 4-position and an amine group at the 3-position. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the fluorine atoms, which can enhance binding affinity and metabolic stability in drug candidates .

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

4-(3,4-difluorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H12F2N2/c11-8-2-1-6(3-9(8)12)7-4-14-5-10(7)13/h1-3,7,10,14H,4-5,13H2

InChI Key

MNHGOSBXFWTLKG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)pyrrolidin-3-amine typically involves the reaction of 3,4-difluoroaniline with a suitable pyrrolidine derivative. One common method is the reductive amination of 3,4-difluoroaniline with pyrrolidine-3-one under hydrogenation conditions using a palladium catalyst . Another approach involves the use of Suzuki-Miyaura coupling reactions to introduce the 3,4-difluorophenyl group onto a pyrrolidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(3,4-Difluorophenyl)pyrrolidin-3-amine with three fluorinated amine-containing analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₀H₁₂F₂N₂ 3,4-Difluorophenyl, pyrrolidine, amine 198.21 High polarity, rigid pyrrolidine ring
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine C₁₁H₁₄F₂N₂ 3,4-Difluorophenyl, N-methylpyrrolidine 212.24 Methyl group enhances lipophilicity
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine C₁₄H₁₅FN₂O 4-Fluoro-3-methoxybenzyl, pyridinylmethyl 254.29 Methoxy and pyridine groups for π-π interactions
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine C₁₅H₁₆F₂N₂ 2,4-Difluorophenyl, pyridinyl, propyl 274.30 Bulky substituents, potential CNS activity

Key Observations :

  • Fluorine Substitution: The 3,4-difluorophenyl group in the target compound provides distinct electronic effects compared to mono-fluoro (e.g., 4-fluoro in ) or 2,4-difluoro (e.g., ) analogs. This impacts dipole moments and binding to hydrophobic pockets .
  • Lipophilicity : The N-methyl group in increases logP compared to the unmethylated target compound, which may influence blood-brain barrier penetration .
Binding Affinity and Selectivity

While direct pharmacological data for this compound are unavailable, related compounds suggest:

  • Pyrrolidine-based amines often target G protein-coupled receptors (GPCRs) or neurotransmitter transporters due to their similarity to endogenous amines .
  • The difluorophenyl group may enhance interactions with aromatic residues in binding pockets, as seen in fluorinated kinase inhibitors (e.g., ).

Metabolic Stability and Toxicity

  • Fluorine Effects: The 3,4-difluorophenyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals .
  • Methoxy Groups : The methoxy substituent in may introduce CYP450-mediated demethylation pathways, increasing metabolite complexity .

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